molecular formula C8H14Cl2N2 B012714 3-Amino-4-methyl-benzenemethanamine dihydrochloride CAS No. 102677-71-4

3-Amino-4-methyl-benzenemethanamine dihydrochloride

Cat. No.: B012714
CAS No.: 102677-71-4
M. Wt: 209.11 g/mol
InChI Key: YBVNTFLPFFECEP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-4-methyl-benzenemethanamine dihydrochloride typically involves the reaction of 3-Amino-4-methylbenzylamine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the dihydrochloride salt. The process involves dissolving 3-Amino-4-methylbenzylamine in an appropriate solvent, such as ethanol or water, and then adding hydrochloric acid dropwise while maintaining the temperature at around 0-5°C. The resulting solution is then stirred for several hours to ensure complete reaction, followed by filtration and drying to obtain the pure dihydrochloride salt .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and advanced techniques such as crystallization and recrystallization are employed to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: 3-Amino-4-methyl-benzenemethanamine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 3-Amino-4-methyl-benzenemethanamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting the activity of enzymes involved in metabolic pathways. Additionally, it may interact with receptors in the nervous system, modulating neurotransmitter release and signal transduction pathways.

Comparison with Similar Compounds

  • 3-Amino-4-methylbenzylamine
  • 4-Methylbenzylamine
  • 3-Aminobenzylamine

Comparison: 3-Amino-4-methyl-benzenemethanamine dihydrochloride is unique due to the presence of both amino and methyl groups on the benzene ring, which imparts specific chemical properties and reactivity. Compared to similar compounds, it exhibits distinct reactivity patterns in oxidation, reduction, and substitution reactions. Its dihydrochloride form enhances its solubility and stability, making it suitable for various applications in research and industry .

Properties

IUPAC Name

5-(aminomethyl)-2-methylaniline;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2.2ClH/c1-6-2-3-7(5-9)4-8(6)10;;/h2-4H,5,9-10H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBVNTFLPFFECEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CN)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90541518
Record name 5-(Aminomethyl)-2-methylaniline--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90541518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102677-71-4
Record name 5-(Aminomethyl)-2-methylaniline--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90541518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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